

# Physical and chemical properties of (S)-Laudanine

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## Compound of Interest

Compound Name: (S)-Laudanine

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An In-depth Technical Guide on the Physical and Chemical Properties of **(S)-Laudanine**

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of **(S)-Laudanine**, a naturally occurring benzylisoquinoline alkaloid. The information is compiled from various scientific databases and literature, with a focus on quantitative data, experimental methodologies, and its biosynthetic context.

## General Information and Chemical Structure

**(S)-Laudanine** is the (S)-enantiomer of the benzylisoquinoline alkaloid laudanine. It serves as a key intermediate in the biosynthesis of other important alkaloids, such as papaverine, within plants like *Papaver somniferum*.<sup>[1][2][3]</sup> Its specific stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities.<sup>[2]</sup>

Identifier	Value	Source
IUPAC Name	5-[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol	PubChem
CAS Number	3122-95-0	Guidechem
Molecular Formula	C <sub>20</sub> H <sub>25</sub> NO <sub>4</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	343.4 g/mol	<a href="#">[4]</a>
Canonical SMILES	CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)OC)OC	PubChem
InChI Key	MPYHGNAJOKCMAQ-INIZCTEOSA-N	Guidechem

## Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **(S)-Laudanine**. Where experimental data for the specific (S)-enantiomer is not available, data for the racemic mixture (Laudanine) or computed predictions are provided and noted.

Table 1: Physical Properties of Laudanine

Property	Value	Notes	Source
Physical Description	Solid	Experimental	<a href="#">[4]</a>
Melting Point	175.75 °C	For (S)-Laudanine	Guidechem
167 °C	For racemic Laudanine	<a href="#">[4]</a> <a href="#">[6]</a>	
184 - 185 °C	For racemic Laudanine	<a href="#">[4]</a>	
Boiling Point	Data not available	-	-
Optical Rotation, $[\alpha]$	Data not available	As a chiral molecule, it is optically active, but a specific rotation value was not found in the surveyed literature. <a href="#">[7]</a> <a href="#">[8]</a>	-

Table 2: Chemical and Spectroscopic Properties of Laudanine

Property	Value	Notes	Source
Solubility	Practically insoluble in water. Soluble in benzene, chloroform, hot alcohol; sparingly soluble in ether.	Experimental	<a href="#">[4]</a>
Water: 0.038 g/L	Predicted	FooDB	
pKa (Strongest Acidic)	10.02	Predicted	FooDB
pKa (Strongest Basic)	8.27	Predicted	FooDB
LogP	3.19	Predicted	FooDB
UV max	284 nm ( $\log \epsilon$ 3.78)	Experimental	<a href="#">[4]</a>

## Experimental Protocols

Detailed experimental protocols for the characterization of **(S)-Laudanine** are analogous to those used for other benzylisoquinoline alkaloids.

### Determination of Optical Rotation

The specific rotation of a chiral compound like **(S)-Laudanine** is determined using a polarimeter.[\[9\]](#)[\[10\]](#)

- Sample Preparation: A precise mass of the purified compound is dissolved in a specific solvent (e.g., ethanol, chloroform) to a known volume, yielding a precise concentration (c, in g/mL).[\[11\]](#)
- Blank Measurement: The polarimeter tube of a known path length (l, in decimeters) is filled with the pure solvent, and the instrument is zeroed.
- Sample Measurement: The tube is then filled with the sample solution, ensuring no air bubbles are present.
- Data Acquisition: Monochromatic plane-polarized light (typically from a sodium D-line at 589.3 nm) is passed through the sample at a controlled temperature (e.g., 20-25 °C).[\[12\]](#) The observed angle of rotation (α) is measured.
- Calculation: The specific rotation  $[\alpha]$  is calculated using Biot's law:  $[\alpha] = \alpha / (l \times c)$ .[\[10\]](#) The value is reported with the solvent, temperature, and wavelength used.

### NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of **(S)-Laudanine**.

- Sample Preparation: 5-10 mg of the sample is dissolved in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ , Methanol-d<sub>4</sub>) and placed in a 5 mm NMR tube.
- 1D NMR (<sup>1</sup>H and <sup>13</sup>C):

- $^1\text{H}$  NMR: Provides information on the number, environment, and connectivity of protons. Chemical shifts, integration, and coupling constants are analyzed to assign protons to the molecular structure.[13][14]
- $^{13}\text{C}$  NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, methoxy).
- 2D NMR (COSY, HSQC, HMBC, ROESY):
  - COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to map out spin systems within the molecule.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
  - ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for confirming stereochemistry.[6]

## Mass Spectrometry (MS)

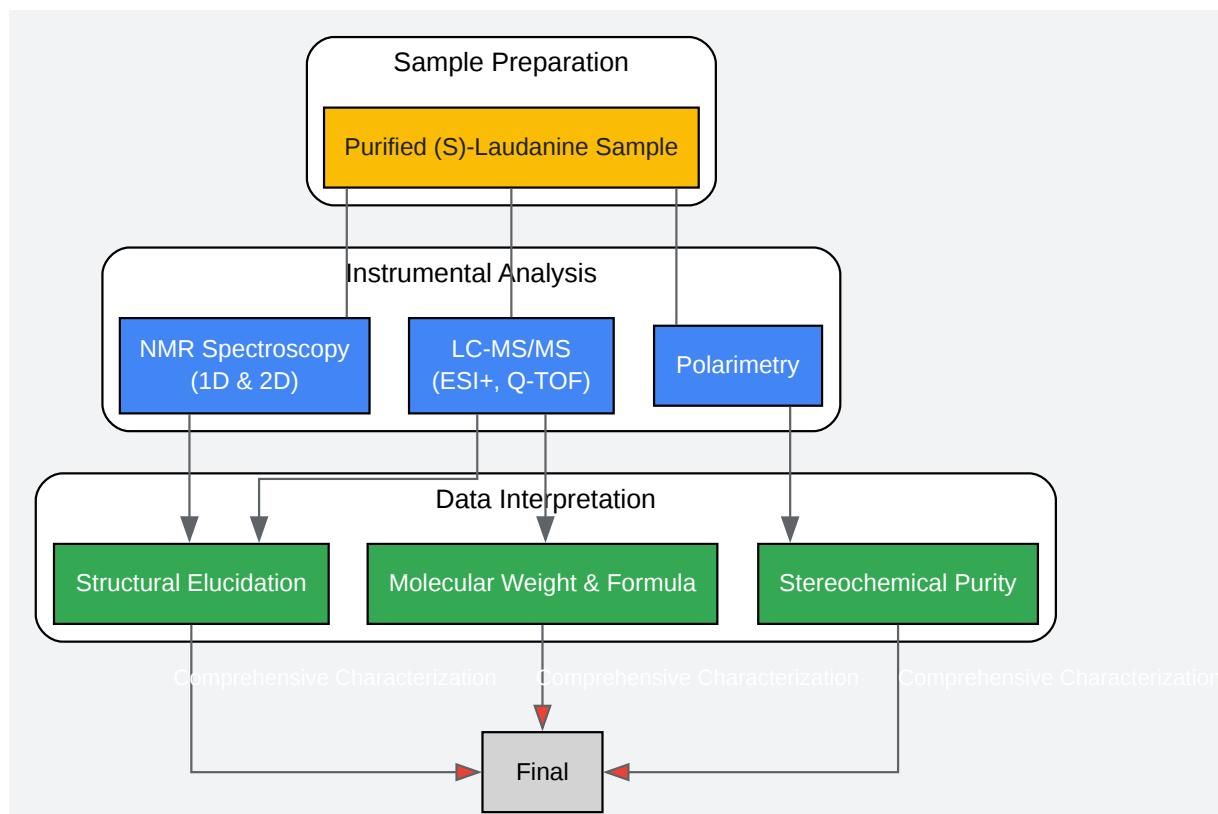
Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in identification and structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly employed.[15]

- Sample Introduction: The sample, dissolved in a suitable solvent like methanol, is introduced into the mass spectrometer, often after separation via Ultra-High-Performance Liquid Chromatography (UHPLC).[15][16]
- Ionization: Electrospray Ionization (ESI) in positive mode is typically used for alkaloids, which readily protonate to form  $[\text{M}+\text{H}]^+$  ions.[17][18]
- $\text{MS}^1$  Analysis: The mass-to-charge ratio ( $\text{m/z}$ ) of the parent ion is determined, confirming the molecular weight. For **(S)-Laudanine**, this would be approximately  $\text{m/z}$  344.4.

- **MS<sup>2</sup> (Tandem MS) Analysis:** The parent ion is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are analyzed. For benzylisoquinoline alkaloids, characteristic fragmentation includes the cleavage of the C1-C $\alpha$  bond of the benzyl group, which is a key diagnostic feature.[17][18][19] High-resolution instruments like Q-TOF (Quadrupole Time-of-Flight) allow for the determination of the elemental composition of fragments.[17][18]

## Experimental and Biosynthetic Workflows

The characterization and synthesis of **(S)-Laudanine** involve specific, logical workflows.



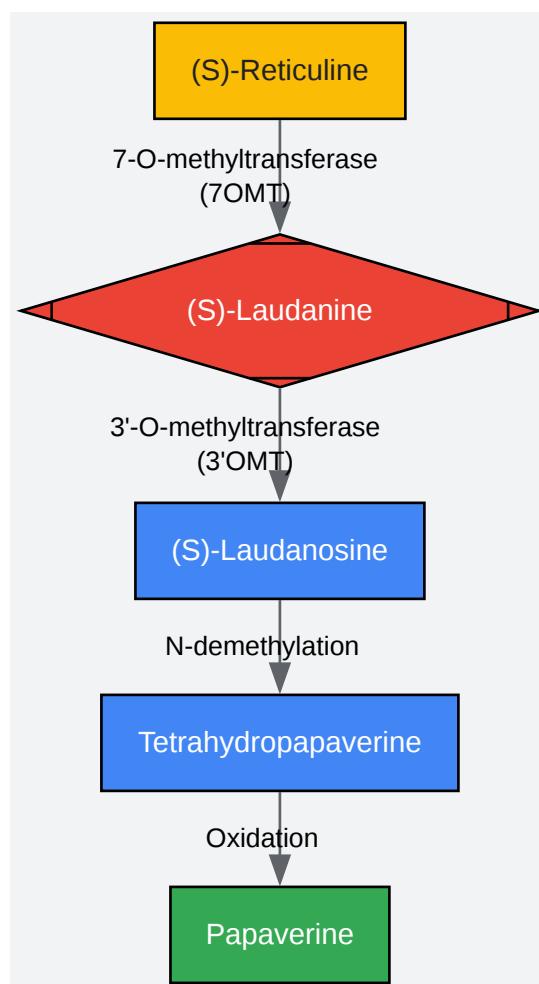
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General analytical workflow for **(S)-Laudanine** characterization.

## Biosynthesis of **(S)-Laudanine**

**(S)-Laudanine** is not a final product but a key intermediate in the biosynthetic pathway of papaverine in plants.[3][20] The pathway begins with the central precursor **(S)-Reticuline**.

- **(S)-Reticuline to (S)-Laudanine:** The enzyme **(S)-reticuline 7-O-methyltransferase (7OMT)** catalyzes the methylation of the hydroxyl group at the C7 position of **(S)-Reticuline** to produce **(S)-Laudanine**.[1][2]
- **(S)-Laudanine to (S)-Laudanosine:** Subsequently, a **3'-O-methyltransferase (3'OMT)** methylates the remaining phenolic hydroxyl group on **(S)-Laudanine** to yield **(S)-Laudanosine**.[1][3]
- **Downstream Conversion:** **(S)-Laudanosine** then undergoes **N-demethylation** to form **tetrahydropapaverine**, which is further oxidized to produce **papaverine**.[3]



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Biosynthetic pathway from (S)-Reticuline to Papaverine.

## Biological Activity

Laudanine is classified as a benzylisoquinoline alkaloid, a class known for diverse and potent pharmacological activities, including analgesic and anti-infective properties.[\[6\]](#) While specific signaling pathway interactions for **(S)-Laudanine** are not extensively detailed, its precursor role in the synthesis of pharmacologically active compounds like papaverine underscores its importance.[\[20\]](#) Papaverine itself acts as a smooth muscle relaxant and vasodilator by inhibiting phosphodiesterase, which increases intracellular levels of cAMP.[\[20\]](#) Further research is required to determine if **(S)-Laudanine** possesses its own distinct biological activities or primarily functions as a biosynthetic intermediate.

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